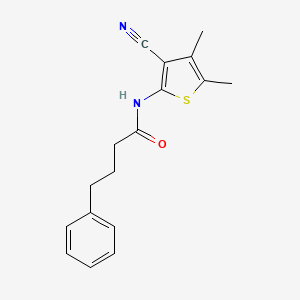![molecular formula C11H9N3O2S B4181084 N-[3-(aminocarbonyl)-2-thienyl]nicotinamide](/img/structure/B4181084.png)
N-[3-(aminocarbonyl)-2-thienyl]nicotinamide
Descripción general
Descripción
N-[3-(aminocarbonyl)-2-thienyl]nicotinamide, also known as TTN-20, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TTN-20 belongs to a class of compounds called nicotinamide adenine dinucleotide (NAD+) analogs, which have been shown to have various biological effects.
Mecanismo De Acción
The mechanism of action of N-[3-(aminocarbonyl)-2-thienyl]nicotinamide involves its ability to inhibit PARP activity. PARP is an enzyme that is involved in DNA repair. When DNA is damaged, PARP is activated and repairs the damage. However, inhibiting PARP activity can sensitize cancer cells to DNA-damaging agents, leading to cell death. N-[3-(aminocarbonyl)-2-thienyl]nicotinamide binds to the catalytic domain of PARP, inhibiting its activity and leading to cell death.
Biochemical and physiological effects:
N-[3-(aminocarbonyl)-2-thienyl]nicotinamide has been shown to have various biochemical and physiological effects. In addition to its PARP inhibitory activity, N-[3-(aminocarbonyl)-2-thienyl]nicotinamide has been shown to have anti-inflammatory and neuroprotective effects. N-[3-(aminocarbonyl)-2-thienyl]nicotinamide has also been shown to inhibit the activity of sirtuin 2, an enzyme that is involved in aging and age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-(aminocarbonyl)-2-thienyl]nicotinamide for lab experiments is its specificity for PARP and sirtuin 2. N-[3-(aminocarbonyl)-2-thienyl]nicotinamide has been shown to have minimal off-target effects, making it a useful tool for studying the biological effects of PARP and sirtuin 2 inhibition. However, one limitation of N-[3-(aminocarbonyl)-2-thienyl]nicotinamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[3-(aminocarbonyl)-2-thienyl]nicotinamide. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its effects on other enzymes and biological pathways. Additionally, there is a need to develop more efficient synthesis methods for N-[3-(aminocarbonyl)-2-thienyl]nicotinamide to improve its yield and solubility.
Aplicaciones Científicas De Investigación
N-[3-(aminocarbonyl)-2-thienyl]nicotinamide has been shown to have various scientific research applications. One of the most promising applications is in the field of cancer research. N-[3-(aminocarbonyl)-2-thienyl]nicotinamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. Inhibiting PARP activity can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. N-[3-(aminocarbonyl)-2-thienyl]nicotinamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-9(15)8-3-5-17-11(8)14-10(16)7-2-1-4-13-6-7/h1-6H,(H2,12,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPRTJARXNUYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylthiophen-2-yl)pyridine-3-carboxamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide](/img/structure/B4181012.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4181017.png)
![1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B4181026.png)


![7-(2-cyclohexylethyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4181059.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(2-thienyl)acetamide](/img/structure/B4181072.png)



